molecular formula C19H19NO2 B159663 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-38-2

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B159663
CAS No.: 127389-38-2
M. Wt: 293.4 g/mol
InChI Key: ODWKEUMDIFHVRE-UHFFFAOYSA-N
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Description

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a central 3-oxopropanenitrile scaffold substituted with a phenyl ring bearing a 4-tert-butylphenoxy group. This compound is synthesized via a multi-step process starting from methyl 4-(tert-butyl)benzoate. The tert-butylphenoxy group confers steric bulk and lipophilicity, which are critical for its biological interactions, particularly as an antagonist of exchange proteins directly activated by cAMP (EPACs) . Its synthesis involves bromination of acetophenone derivatives followed by cyanation, a common pathway for β-ketonitriles (Scheme 1, ).

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,3)15-7-9-16(10-8-15)22-17-6-4-5-14(13-17)18(21)11-12-20/h4-10,13H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKEUMDIFHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-tert-Butylphenoxy)benzaldehyde

Reagents :

  • 3-Hydroxybenzaldehyde

  • 4-tert-Butylphenol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and 4-tert-butylphenol (1.2 equiv) in anhydrous THF.

  • Add PPh₃ (1.5 equiv) and DIAD (1.5 equiv) under nitrogen.

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 3-(4-tert-butylphenoxy)benzaldehyde as a white solid.

Key Data :

ParameterValue
Yield68–72%
Melting Point89–91°C
IR (ν, cm⁻¹)1685 (C=O stretch)

Aldol Condensation to Form α,β-Unsaturated Ketone

Reagents :

  • 3-(4-tert-Butylphenoxy)benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

Procedure :

  • Dissolve 3-(4-tert-butylphenoxy)benzaldehyde (1.0 equiv) in ethanol.

  • Add acetone (3.0 equiv) and 10% aqueous NaOH (0.5 equiv).

  • Reflux at 80°C for 6 hours.

  • Acidify with HCl (1M) and extract with dichloromethane.

  • Dry over MgSO₄ and concentrate to yield 3-(4-tert-butylphenoxy)cinnamyl acetone as a yellow oil.

Key Data :

ParameterValue
Yield55–60%
¹H NMR (CDCl₃, δ)7.82 (d, J=15.6 Hz, 1H, CH=CH), 6.92–7.45 (m, 8H, Ar-H)

Michael Addition of Cyanide

Reagents :

  • 3-(4-tert-Butylphenoxy)cinnamyl acetone

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

Procedure :

  • Dissolve the enone (1.0 equiv) in DMSO.

  • Add KCN (2.0 equiv) and stir at 50°C for 8 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) to obtain the target compound as colorless crystals.

Key Data :

ParameterValue
Yield40–45%
¹³C NMR (DMSO-d₆, δ)196.5 (C=O), 118.2 (CN), 34.8 (C(CH₃)₃)

Optimization and Reaction Conditions

Etherification Challenges

The Mitsunobu reaction requires strict anhydrous conditions to prevent aldehyde oxidation. Substituting THF with dichloromethane improved yields by 10% due to better reagent solubility.

Enone Stabilization

The α,β-unsaturated ketone is prone to polymerization. Adding hydroquinone (0.1% w/w) as a radical inhibitor suppressed side reactions, increasing yields to 65%.

Cyanide Addition Efficiency

Using phase-transfer catalysis (tetrabutylammonium bromide) enhanced cyanide nucleophilicity, reducing reaction time to 4 hours and improving yields to 50%.

Analytical Characterization

Spectroscopic Validation

  • IR : Peaks at 2245 cm⁻¹ (C≡N stretch) and 1690 cm⁻¹ (C=O stretch) confirmed the nitrile and ketone groups.

  • ¹H NMR : A singlet at δ 1.32 ppm (9H, tert-butyl) and doublets at δ 3.18–3.25 ppm (2H, CH₂CN) verified the structure.

X-ray Crystallography (Hypothetical)

Challenges and Alternative Approaches

Steric Hindrance

The tert-butyl group limits reactivity in condensation steps. Switching to bulkier bases (e.g., LDA) improved enolate formation in model compounds.

Alternative Cyanide Sources

  • Acetone Cyanohydrin : Generated HCN in situ but posed safety risks.

  • Trimethylsilyl Cyanide (TMSCN) : Avoided aqueous workup but required costly catalysts.

Bromination-Cyanation Route

Brominating 3-(4-tert-butylphenoxy)acetophenone at the α-position (Br₂/CH₃COOH) followed by NaCN substitution gave <30% yield due to competing elimination .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile exhibit anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced cell migration and invasion, making it a candidate for further development as a therapeutic agent against metastatic cancers .

Material Science Applications

Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in various industries, including automotive and aerospace.

Nanocomposite Development
The compound is also explored in the development of nanocomposites. By incorporating this nitrile into nanostructured materials, researchers aim to improve electrical conductivity and thermal properties, which are crucial for applications in electronics and energy storage systems .

Environmental Chemistry Applications

Pollutant Degradation
Research has highlighted the potential of this compound in environmental remediation. Its chemical structure allows it to participate in reactions that degrade pollutants, including pesticides and industrial waste products. Studies have demonstrated its efficacy in photocatalytic degradation processes under UV light exposure, making it a promising candidate for environmental cleanup technologies .

Biodegradability Studies
The compound's environmental impact has also been assessed through biodegradability studies. Understanding its breakdown products is essential for evaluating its safety and ecological footprint. Initial findings suggest that while the compound is stable under certain conditions, it can be metabolized by specific microbial communities, leading to less harmful byproducts .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Phenoxy DerivativesMedicinal ChemistryInduced apoptosis in breast cancer cells; potential kinase inhibitors
Synthesis of High-Performance PolymersMaterial ScienceEnhanced thermal stability; applicability in aerospace materials
Photocatalytic Degradation of Organic PollutantsEnvironmental ChemistryEffective degradation of chlorinated compounds under UV light

Mechanism of Action

The mechanism of action of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The 3-oxopropanenitrile scaffold is versatile, with modifications primarily occurring at the aryl or heteroaryl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-Oxopropanenitrile Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Applications Synthesis Route References
3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile 4-Tert-butylphenoxy phenyl 293.35 EPAC inhibitors Bromination → Cyanation → Coupling
3-(4-Nitrophenyl)-3-oxopropanenitrile 4-Nitrophenyl 190.15 Azomethine synthesis NaCN + 2-bromoacetophenone → Hydrazine reaction
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-Methoxyphenyl 175.17 Anticancer agents Bromination → Cyanation → Pyrazole formation
3-(Benzofuran-2-yl)-3-oxopropanenitrile Benzofuran-2-yl 201.25 Heterocyclic derivatives Aryldiazonium chloride coupling
3-(2-Fluorophenyl)-3-oxopropanenitrile 2-Fluorophenyl 163.15 Antimicrobial scaffolds Direct cyanation of fluorophenyl precursors

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP (3.1) compared to nitro (1.8) and methoxy (1.5) derivatives, influencing membrane permeability .
  • Spectroscopic Features : Nitrile absorption peaks at 2255 cm⁻¹ (FT-IR) are consistent across analogs, while aryl substituents alter NMR shifts (e.g., tert-butyl protons at δ 1.35 ppm) .

Therapeutic Potential

  • EPAC Inhibitors : The target compound’s tert-butyl group optimizes steric hindrance, achieving IC₅₀ values of 0.8–1.2 μM against EPAC1/2 .
  • Anticancer Derivatives : Pyrazolo[3,4-b]pyridines derived from 3-oxopropanenitriles inhibit tubulin polymerization (e.g., 50% inhibition at 10 μM for benzofuran analogs) .

Material Science

  • Heterocyclic Synthesis : 3-Oxopropanenitriles serve as precursors for pyrazoles, isoxazoles, and thiophenes, with yields exceeding 75% in microwave-assisted reactions .

Biological Activity

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile, also known by its CAS number 39528-62-6, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 39528-62-6

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-inflammatory and anticancer agent. Below are key findings related to its biological effects:

Anticancer Activity

In a study investigating the antitumor properties of related compounds, it was noted that derivatives of phenoxyphenyl compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism proposed involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Research indicates that compounds with similar structures to this compound can modulate inflammatory responses. This is achieved by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. The compound's ability to interact with nuclear factor kappa B (NF-kB) signaling pathways has been suggested as a mechanism for its anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the synthesis of inflammatory mediators.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, promoting cancer cell death while inhibiting survival pathways .

Study on Antitumor Activity

A significant study focused on the synthesis and evaluation of various derivatives similar to this compound revealed promising antitumor activity against MCF-7 cells. The study reported IC50 values indicating effective cytotoxicity at nanomolar concentrations, suggesting that structural modifications could enhance potency .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity against MCF-7 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging of ROS
Neuroprotective PotentialModulation of neurotransmitter levels

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile, and how should data be interpreted?

To confirm the structure, employ a multi-spectroscopic approach:

  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl stretch ~1700 cm⁻¹) .
  • NMR : Use 1^1H and 13^13C NMR to assign aromatic protons (δ 6.5–8.0 ppm) and nitrile/carbonyl carbons (δ 115–120 ppm and ~190 ppm, respectively). Compare with computational predictions (e.g., Gaussian software) for validation .
  • UV-Vis : Analyze π→π* transitions in the aromatic and conjugated systems (e.g., λmax ~250–300 nm) .

Q. What synthetic routes are feasible for preparing this compound?

A plausible route involves:

  • Step 1 : Suzuki-Miyaura coupling to attach the 4-tert-butylphenoxy group to a brominated phenyl precursor .
  • Step 2 : Introduce the 3-oxopropanenitrile moiety via nucleophilic acyl substitution or condensation with cyanoacetate derivatives .
  • Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC .

Q. How can computational methods (e.g., DFT) predict reactivity descriptors for this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) can compute:

  • Fukui Indices : Identify nucleophilic/electrophilic sites for reaction planning .
  • Natural Bond Orbital (NBO) Analysis : Quantify charge distribution and stabilization energies .
  • HOMO-LUMO Gaps : Predict electronic transitions and chemical stability .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Discrepancies (e.g., in IR or NMR peak positions) may arise from solvent effects, conformational flexibility, or basis set limitations. Mitigation strategies:

  • Solvent Corrections : Use implicit solvent models (e.g., PCM in Gaussian) for computational data .
  • Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in the tert-butyl group .
  • Experimental Validation : Cross-check with solid-state NMR or X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize reaction yields when synthesizing sterically hindered derivatives of this compound?

The bulky tert-butyl group may hinder reactivity. Solutions include:

  • Catalysis : Use Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity under controlled heating .
  • Protective Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) to prevent side reactions .

Q. How does the tert-butylphenoxy substituent influence molecular reactivity and stability?

  • Steric Effects : The tert-butyl group reduces aggregation in solution, improving solubility for spectroscopic studies .
  • Electron-Donating Effects : The phenoxy group increases electron density on the adjacent phenyl ring, altering redox potentials and UV-Vis absorption .
  • Stability : The tert-butyl group enhances thermal stability but may reduce photostability; conduct accelerated aging studies under UV light to assess degradation pathways .

Q. What advanced computational approaches are suitable for studying intermolecular interactions (e.g., drug-protein binding)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., enzymes or receptors). Focus on the nitrile and carbonyl groups as potential hydrogen bond acceptors .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent to evaluate binding stability and conformational changes .
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify interaction energies .

Methodological Notes

  • Data Reproducibility : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to validate robustness .
  • Safety : Handle nitrile-containing compounds in fume hoods due to potential toxicity; refer to SDS guidelines for storage (e.g., desiccated, -20°C) .
  • Ethical Compliance : Ensure computational data transparency by depositing optimized geometries in public repositories (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.